molecular formula C₆H₃Cl₂NaO₄S B1663329 Sodium 3,5-dichloro-2-hydroxybenzenesulfonate CAS No. 54970-72-8

Sodium 3,5-dichloro-2-hydroxybenzenesulfonate

Cat. No. B1663329
CAS RN: 54970-72-8
M. Wt: 266.05 g/mol
InChI Key: NMWCVZCSJHJYFW-UHFFFAOYSA-M
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Description

Sodium 3,5-dichloro-2-hydroxybenzenesulfonate, also known as 3,5-Dichloro-2-hydroxybenzenesulfonic acid, DCHBS, or DHBS, is a compound with the empirical formula C6H3Cl2NaO4S . It is used in conjunction with 4-aminoantipyrine (4-AAP) and hydrogen peroxide (H2O2) for chromogenic quantitation of peroxidase in coupled enzymatic reactions . It is also a component of Trinder reagent for use with peroxidase to measure the generation of hydrogen peroxide in automated systems .


Molecular Structure Analysis

The molecular weight of Sodium 3,5-dichloro-2-hydroxybenzenesulfonate is 265.05 . The SMILES string representation of its structure is [Na+].Oc1c(Cl)cc(Cl)cc1S([O-])(=O)=O .


Chemical Reactions Analysis

Sodium 3,5-dichloro-2-hydroxybenzenesulfonate is used in conjunction with 4-aminoantipyrine (4-AAP) and hydrogen peroxide (H2O2) for chromogenic quantitation of peroxidase in coupled enzymatic reactions . It is a component of Trinder reagent for use with peroxidase to measure the generation of hydrogen peroxide in automated systems .


Physical And Chemical Properties Analysis

Sodium 3,5-dichloro-2-hydroxybenzenesulfonate is a powder with a pH of 7 (20 °C, 53 g/L). It has a solubility of 50 mg/mL in water, forming a clear, colorless solution . Its melting point is greater than 300 °C .

Scientific Research Applications

  • Scientific Field : Diagnostic Assay Manufacturing and Hematology .
  • Summary of the Application : Sodium 3,5-dichloro-2-hydroxybenzenesulfonate is used in conjunction with 4-aminoantipyrine (4-AAP) and hydrogen peroxide (H2O2) for chromogenic quantitation of peroxidase in coupled enzymatic reactions . It’s also a component of Trinder reagent for use with peroxidase to measure the generation of hydrogen peroxide in automated systems .

Safety And Hazards

The compound is known to cause skin irritation and serious eye irritation . Therefore, it is recommended to wear protective gloves, eye protection, and face protection when handling it . If it comes into contact with the skin, it should be washed off with plenty of water . If eye irritation persists, medical advice or attention should be sought .

properties

IUPAC Name

sodium;3,5-dichloro-2-hydroxybenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2O4S.Na/c7-3-1-4(8)6(9)5(2-3)13(10,11)12;/h1-2,9H,(H,10,11,12);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMWCVZCSJHJYFW-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1S(=O)(=O)[O-])O)Cl)Cl.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2NaO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

26281-43-6 (Parent)
Record name Sodium 3,5-dichloro-2-hydroxybenzenesulphonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054970728
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID10203505
Record name Sodium 3,5-dichloro-2-hydroxybenzenesulphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10203505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium 3,5-dichloro-2-hydroxybenzenesulfonate

CAS RN

54970-72-8
Record name Sodium 3,5-dichloro-2-hydroxybenzenesulphonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054970728
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium 3,5-dichloro-2-hydroxybenzenesulphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10203505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium 3,5-dichloro-2-hydroxybenzenesulphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.053.997
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Sodium 3,5-dichloro-2-hydroxybenzenesulfonate
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Citations

For This Compound
54
Citations
S Monfette, DE Fogg - Organometallics, 2006 - ACS Publications
Olefin metathesis catalysts containing chelating aryloxide donors, RuXX‘(IMes)(py)( CHPh) (5, XX‘ = 3,5-dichloro-2-oxidobenzenesulfonate; 6, XX‘ = catecholate), are accessible in high …
Number of citations: 83 pubs.acs.org
T Moriguchi, K Yano, S Nakagawa, F Kaji - Journal of colloid and interface …, 2003 - Elsevier
To elucidate adsorption mechanism of alizarin red S (ARS), which is often used for staining bones in histology, adsorption of ARS on hydroxyapatite, Ca 10 (PO 4 ) 6 (OH) 2 (HAP), was …
Number of citations: 158 www.sciencedirect.com
D Tarasek, B Gąsowska-Bajger, H Wojtasek - Bioorganic Chemistry, 2020 - Elsevier
p-Diphenols, such as homogentisic acid, gentisic acid, etamsylate, and calcium dobesilate, interfere with diagnostic tests utilizing the Trinder reaction but the mechanisms of these …
Number of citations: 13 www.sciencedirect.com
D Tarasek, H Wojtasek, K Benarous… - Journal of Biomolecular …, 2023 - Taylor & Francis
Gallic acid and hispidin have been previously described by us as inhibitors of horseradish peroxidase (Benarous, K., Benali, FZ, Bekhaoua, IC, and Yousfi, M. Journal of Biomolecular …
Number of citations: 1 www.tandfonline.com
DL Morris, RT Buckler - Methods in enzymology, 1983 - Elsevier
Publisher Summary This chapter discusses colorimetric immunoassays using flavin adenine dinucleotide as label. There has been intense effort to develop immunoassay methods that …
Number of citations: 34 www.sciencedirect.com
R Raza, A Saeed, J Lecka, J Sevigny… - Medicinal …, 2012 - ingentaconnect.com
Ecto-5'-Nucleotidase inhibitors have great potential as anti-tumor agents. We have investigated biochemical properties of human and rat ecto-5'-Nucleotidases and characterized 19 …
Number of citations: 26 www.ingentaconnect.com
SJ Kim, D Kim, S Kim - Biosensors and Bioelectronics, 2019 - Elsevier
The research progress in the centrifugal microfluidic platform provides great opportunities for simple and effective analytical measurements in a variety of areas including biomedical …
Number of citations: 13 www.sciencedirect.com
E Di Fabio, A Iazzetti, A Incocciati, V Caseli… - International Journal of …, 2022 - mdpi.com
Amine oxidases are enzymes belonging to the class of oxidoreductases that are widespread, from bacteria to humans. The amine oxidase from Lathyrus cicera has recently appeared in …
Number of citations: 2 www.mdpi.com
TD Gibson, IJ Higgins, JR Woodward - Analyst, 1992 - pubs.rsc.org
A number of analytical enzymes including galactose oxidase, malate dehydrogenase and alcohol oxidase (from the methylotrophic yeast, Hansenula polymorpha) have been stabilized …
Number of citations: 95 pubs.rsc.org
T Ramon-Marquez, AM Sesay, P Panjan… - Sensors and Actuators B …, 2017 - Elsevier
In this work, a multifunctional material with a core–shell structure containing an inner optical oxygen transducer (PdTFPP) has been successfully used for the immobilization of glucose …
Number of citations: 16 www.sciencedirect.com

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